molecular formula C8H16ClNO B6273310 1,2,2-trimethylpiperidin-4-one hydrochloride CAS No. 2044772-87-2

1,2,2-trimethylpiperidin-4-one hydrochloride

Cat. No.: B6273310
CAS No.: 2044772-87-2
M. Wt: 177.67 g/mol
InChI Key: FJYOOMRORXYLBO-UHFFFAOYSA-N
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Description

1,2,2-trimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine in the presence of a dehydrating agent. This reaction forms the piperidine ring, which is then further modified to introduce the trimethyl and ketone functionalities .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactions and the use of catalysts can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,2-trimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,2-trimethylpiperidin-4-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2-trimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-trimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

CAS No.

2044772-87-2

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1,2,2-trimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(2)6-7(10)4-5-9(8)3;/h4-6H2,1-3H3;1H

InChI Key

FJYOOMRORXYLBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCN1C)C.Cl

Purity

75

Origin of Product

United States

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